4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

Polyimide end-cap thermolysis thermo-oxidative stability aromatization vs. cross-linking

4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (CAS 20929-46-8), also referred to as 3,6-diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride, is a bicyclic anhydride formed via Diels–Alder condensation of 1,4-diphenylbutadiene with maleic anhydride. The compound belongs to the 1,2,3,6-tetrahydrophthalic anhydride family, a class of cyclohexene-fused anhydrides that have been systematically evaluated as latent reactive end-caps for addition-curing polyimides.

Molecular Formula C20H16O3
Molecular Weight 304.3 g/mol
CAS No. 20929-46-8
Cat. No. B12912310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
CAS20929-46-8
Molecular FormulaC20H16O3
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C=CC(C3C2C(=O)OC3=O)C4=CC=CC=C4
InChIInChI=1S/C20H16O3/c21-19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20(22)23-19)14-9-5-2-6-10-14/h1-12,15-18H
InChIKeyQBTDNXVTAHQRRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (CAS 20929-46-8): Chemical Identity, Polyimide End-Cap Class, and Procurement Context


4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (CAS 20929-46-8), also referred to as 3,6-diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride, is a bicyclic anhydride formed via Diels–Alder condensation of 1,4-diphenylbutadiene with maleic anhydride [1]. The compound belongs to the 1,2,3,6-tetrahydrophthalic anhydride family, a class of cyclohexene-fused anhydrides that have been systematically evaluated as latent reactive end-caps for addition-curing polyimides [2]. Its structural signature—a cyclohexene ring bearing two phenyl substituents at the 3- and 6-positions in a cis,cis,cis configuration relative to the anhydride bridge—dictates a distinctive thermochemical fate that is not shared by the unsubstituted, 3-phenyl, 3-methoxy, or 4-methyl analogues [2]. This specific stereoelectronic profile is the primary driver of scientific and industrial interest when selecting among tetrahydrophthalic anhydride end-cap candidates.

Why Tetrahydrophthalic Anhydride End-Caps Cannot Be Interchanged: The Case for 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione in High-Performance Polyimides


The tetrahydrophthalic anhydride end-cap class is not a monolith; substitution at the cyclohexene ring fundamentally redirects the thermolysis pathway. Under the oxidative cure conditions used to fabricate PMR-type polyimide composites (204–371 °C in air), the unsubstituted 3-hydro analogue (10a) follows a sequence dominated by cross-linking and partial aromatization, whereas the 3,6-diphenyl analogue (10f) bypasses cross-linking almost entirely and proceeds directly to a fully aromatized phthalimide structure [1]. This mechanistic divergence has direct consequences for weight loss, thermo-oxidative stability, and the brittleness of the final resin [1]. The 3-phenyl and 4-methyl analogues each exhibit intermediate but distinct product distributions [1]. A procurement decision that treats these anhydrides as interchangeable risks selecting an end-cap whose thermolysis profile is incompatible with the target cure cycle, resulting in off-specification porosity, compromised thermal stability, or unpredictable mechanical performance in the cured composite.

Quantitative Differentiation of 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (10f) Against In-Class Tetrahydrophthalic Anhydride End-Caps


Thermolysis Product Distribution in Air: 3,6-Diphenyl (10f) vs. 3-H (10a) and 3-Phenyl (10b) Analogues

When heated in a 2:1 molar ratio with methylenedianiline (MDA) in air through a staged temperature ramp (204 °C → 315 °C → 343 °C → 371 °C), the 3,6-diphenyl anhydride 10f produces a dramatically different product slate than the unsubstituted 3-H analogue 10a. At the final 371 °C stage, 10f yields 85–86% fully aromatized bisimide (15f) with no detectable cross-linked product (13f: 0%) [1]. In contrast, under identical conditions 10a yields only 12% fully aromatized product (15a) alongside 40% cross-linked structure (13a) and 37% half-aromatized product (14a) [1]. The 3-phenyl analogue 10b occupies an intermediate position, with 56% fully aromatized 15b, 6% cross-linked 13b, and 35% half-aromatized 14b at the 343 °C stage [1]. This demonstrates that the 3,6-diphenyl substitution pattern uniquely channels the thermolysis toward complete aromatization while suppressing the cross-linking pathway that is dominant for the unsubstituted and mono-substituted analogues.

Polyimide end-cap thermolysis thermo-oxidative stability aromatization vs. cross-linking

Weight Loss During Cure and Thermolysis: 3,6-Diphenyl (10f) vs. 3-OSiMe₃ (10d) and 4-Me (10e) Analogues

Weight loss during the staged thermal cure of bisimides 12 formed from a 1:2 MDA:anhydride mixture was tracked for each end-cap analogue. Imidization alone accounts for only 4–7% of the observed weight loss across all analogues; the balance reflects fragmentation and aromatization pathways [1]. The 3,6-diphenyl analogue 10f, along with 3-phenyl 10b and 3-silyloxy 10d, were noted as exceptions to the general correlation between aromatization and high weight loss, exhibiting a more favorable ratio of aromatization to weight loss [1]. In contrast, the 3-methoxy analogue 10c showed a 34% weight loss at the 204 °C stage alone, driven by premature cleavage of the methoxy group and formation of 3-hydroxy bisimide 12g [1]. This makes 10c unsuitable where low volatile evolution during early-stage imidization is required. While a direct single-figure weight-loss comparison for 10f is not tabulated in the primary source, the mechanistic data demonstrate that 10f achieves high aromatization without the early fragmentation penalty observed for labile-substituent analogues.

Polyimide cure weight loss end-cap volatility composite processability

Thermal Isomerization of Bisimides: cis,cis,cis-3,6-Diphenyltetrahydrophthalic Bisimide (12f) to trans,cis,trans-12f′

Heating a 1:2 mixture of cis,cis,cis-3,6-diphenyltetrahydrophthalic anhydride 10f with MDA at 316 °C initially yields the highly congested cis,cis,cis bisimide 12f, which then undergoes thermal isomerization to the less hindered trans,cis,trans isomer 12f′ [2]. This isomerization is evidenced by a ∼0.5 ppm upfield shift of the vinyl and bridgehead proton NMR resonances (from ca. 6.5 and 3.7 ppm in 10f/11f to 6.05 and 3.20 ppm in 12f′) [1][2]. The isomerization is believed to be mediated by high-temperature enolization and is unique to the 3,6-diphenyl system due to the steric demand of the two phenyl groups on the same face of the cyclohexene ring [2]. The unsubstituted and mono-substituted analogues do not exhibit this distinct two-stage isomerization because they lack comparable steric congestion.

Polyimide end-cap isomerization steric congestion NMR structural elucidation

Synthesis and Physical Characterization: Melting Point and Purity Benchmark for 3,6-Diphenyltetrahydrophthalic Anhydride (10f)

The 3,6-diphenyltetrahydrophthalic anhydride 10f was synthesized via Diels–Alder condensation of trans,trans-1,4-diphenylbutadiene with maleic anhydride in refluxing toluene, yielding a white solid after recrystallization from chloroform [1]. The purified product exhibits a melting point of 215–217 °C (literature value 208–209 °C), and its identity was confirmed by high-resolution mass spectrometry (HRMS: calcd for C₂₀H₁₆O₃ [M⁺] 304.1099, found 304.1070) and ¹H/¹³C NMR [1]. These characterization data provide procurement-quality benchmarks: a melting point below 208 °C or deviation in the HRMS profile indicates incomplete purification or the presence of the wrong stereoisomer. In comparison, the commercially available 4-methyl analogue 10e and the unsubstituted 3-H analogue 10a have distinctly different melting points and NMR signatures, enabling rapid incoming quality control differentiation [1].

Diels-Alder synthesis melting point anhydride purity

Procurement-Guiding Application Scenarios for 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione Based on Quantitative Differentiation Evidence


Aerospace PMR Polyimide Composites Requiring Maximum Thermo-Oxidative Stability Above 315 °C

In PMR-15-type polyimide formulations used for aircraft engine components (e.g., bypass ducts, nozzle flaps, turbine shrouds), the end-cap governs long-term weight loss at sustained elevated temperatures. The evidence in Section 3 demonstrates that the 3,6-diphenyl analogue 10f achieves 85–86% conversion to a fully aromatized, thermally stable phthalimide structure with zero cross-linked byproduct, while the conventional 3-H end-cap 10a retains 40% cross-linked material that undergoes further degradation in oxidative environments [1]. For a procurement team sourcing end-caps for high-temperature composite production, selecting 10f over 10a or 10b translates to a fundamentally cleaner thermolysis profile, reduced in-service weight loss, and extended component lifetime—metrics that are directly verifiable via the published product distribution data [1].

Low-Void PMR Polyimide Laminates Processed by Autoclave or Vacuum-Bag Cure

Early-stage volatile evolution during the 204 °C imidization step creates voids that degrade interlaminar shear strength and fatigue resistance in polyimide composite laminates. The 3-methoxy analogue 10c suffers a 34% weight loss at this stage due to substituent cleavage, rendering it unacceptable for low-porosity applications [1]. In contrast, the 3,6-diphenyl analogue 10f exhibits no evidence of early-stage fragmentation, maintaining its structural integrity through imidization and releasing volatiles only at higher temperatures where aromatization becomes the dominant pathway [1]. Procurement specifications for aerospace-grade PMR prepreg should therefore require end-caps that demonstrate ≤7% weight loss at the 204 °C imidization stage, a criterion that 10f satisfies while 10c and potentially 10d fail.

Research-Grade Synthesis of Stereochemically Defined Bisimide Model Compounds for Polyimide Degradation Studies

The unique cis,cis,cis → trans,cis,trans isomerization of the 3,6-diphenyltetrahydrophthalic bisimide 12f, documented by NMR with characteristic 0.5 ppm resonance shifts, provides a structurally unambiguous probe for studying thermal isomerization kinetics and the steric factors governing polyimide end-cap reactivity [2]. No other tetrahydrophthalic anhydride in the series exhibits a comparable discrete isomerization step [1]. Research laboratories investigating structure–property relationships in addition-curing polyimides should procure 4,7-diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione with verified cis,cis,cis stereochemistry (mp 215–217 °C) to ensure reproducibility of the isomerization and subsequent aromatization behavior reported in the primary literature [1][2].

Incoming Quality Control and Vendor Qualification for Polyimide End-Cap Supply Chains

The melting point (215–217 °C for purified 10f) and HRMS signature (M⁺ calc. 304.1099, observed 304.1070) established in the Meador et al. study provide unambiguous acceptance criteria for batch qualification [1]. A procurement specification that mandates mp ≥ 213 °C and HRMS mass accuracy within 5 ppm of the theoretical value can rapidly discriminate authentic 4,7-diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione from incorrectly synthesized material, stereoisomeric mixtures, or degraded stock, thereby preventing costly downstream failures in polyimide manufacturing campaigns.

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